molecular formula C7H10N2O B13647775 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one

1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one

Katalognummer: B13647775
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: GEKQOEQTSMDIKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one is a heterocyclic compound that features a diazinane ring substituted with a prop-2-yn-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate. This reaction proceeds under mild conditions and leads to the formation of the desired diazinane ring . Another method involves the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines using molecular oxygen under visible light .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Molecular oxygen, visible light.

    Cyclocondensation: Phenyl isothiocyanate, mild conditions.

Major Products:

    Oxidation: Formamides.

    Cyclocondensation: Benzimidazole-2-thiones.

Wirkmechanismus

The mechanism of action of 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one involves its interaction with molecular targets through its reactive functional groups. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species then facilitate the formation of formamides.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Prop-2-yn-1-yl)-1,3-diazinan-2-one is unique due to its specific diazinane ring structure and the presence of a prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C7H10N2O

Molekulargewicht

138.17 g/mol

IUPAC-Name

1-prop-2-ynyl-1,3-diazinan-2-one

InChI

InChI=1S/C7H10N2O/c1-2-5-9-6-3-4-8-7(9)10/h1H,3-6H2,(H,8,10)

InChI-Schlüssel

GEKQOEQTSMDIKA-UHFFFAOYSA-N

Kanonische SMILES

C#CCN1CCCNC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.